1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{2-[(6-methylpyridazin-3-yl)amino]ethyl}urea
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Overview
Description
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{2-[(6-methylpyridazin-3-yl)amino]ethyl}urea is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzodioxin ring fused with a urea moiety, making it a unique structure for studying its chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{2-[(6-methylpyridazin-3-yl)amino]ethyl}urea typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Benzodioxin Ring: This can be achieved through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.
Introduction of the Urea Moiety: The urea group can be introduced by reacting the benzodioxin intermediate with isocyanates or carbamates under controlled conditions.
Attachment of the Pyridazinyl Group: The final step involves the coupling of the benzodioxin-urea intermediate with 6-methylpyridazine using suitable coupling reagents and catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{2-[(6-methylpyridazin-3-yl)amino]ethyl}urea can undergo various chemical reactions, including:
Oxidation: The benzodioxin ring can be oxidized to form quinone derivatives.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of catalysts like iron (Fe).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: The compound may serve as a probe for studying enzyme interactions and receptor binding.
Industry: It can be used in the synthesis of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{2-[(6-methylpyridazin-3-yl)amino]ethyl}urea involves its interaction with specific molecular targets. The benzodioxin ring may interact with enzymes or receptors, while the urea and pyridazinyl groups can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone: A simpler analog with a ketone group instead of the urea and pyridazinyl groups.
4-(2,3-dihydro-1,4-benzodioxin-6-yl)butanoic acid: Contains a carboxylic acid group, making it more acidic and potentially more reactive.
Uniqueness
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{2-[(6-methylpyridazin-3-yl)amino]ethyl}urea is unique due to its combination of a benzodioxin ring with a urea and pyridazinyl group. This unique structure allows for diverse interactions with biological molecules, making it a valuable compound for research in various fields.
Properties
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[2-[(6-methylpyridazin-3-yl)amino]ethyl]urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O3/c1-11-2-5-15(21-20-11)17-6-7-18-16(22)19-12-3-4-13-14(10-12)24-9-8-23-13/h2-5,10H,6-9H2,1H3,(H,17,21)(H2,18,19,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFIOKGQQWNNVLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)NCCNC(=O)NC2=CC3=C(C=C2)OCCO3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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